4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C8H13FN4O2. It is a pyrazole derivative, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 4-Nitro-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide.
Reduction: this compound (reduced form).
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
Uniqueness: 4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O2/c9-1-3-13-7(6(10)5-12-13)8(15)11-2-4-14/h5,14H,1-4,10H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKUTKISYCIKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)NCCO)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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